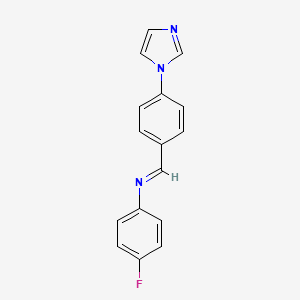

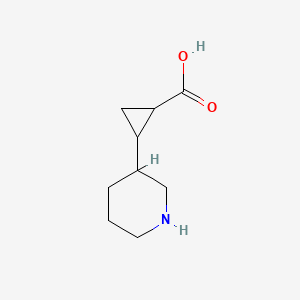

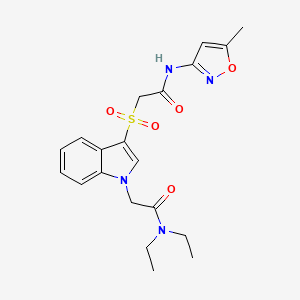

![molecular formula C13H10ClN3O B2407277 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1454588-04-5](/img/structure/B2407277.png)

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as CP-544326, is a pyrazolopyrazine compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Synthesis Techniques : The compound and its derivatives have been synthesized through various techniques. For example, Tsizorik et al. (2020) describe the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates using palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines. This synthesis process includes the conversion to nitrile intermediates, leading to the creation of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).

Heterofunctionalization and Annulation : Tsizorik et al. (2018) explored the creation of 4-hydrazinylpyrazolo[1,5-a]pyrazines by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. This work led to the synthesis of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).

Potential in Cancer Research : Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. One of these compounds showed selective inhibitory effects on H322 lung cancer cells, inducing apoptosis in cells with a mutated p53 gene (Lv et al., 2012).

Crystal Structure Analysis : Studies such as those conducted by Insuasty et al. (2008) have investigated the molecular dimensions and conformational aspects of derivatives like 2-ethylsulfanyl-7-(4-chlorophenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine. These studies contribute to understanding the physical and chemical properties of these compounds (Insuasty et al., 2008).

NMR-Spectroscopic Investigations : Eller and Holzer (2018) conducted detailed NMR spectroscopic investigations on various 4-acylpyrazolones, providing insights into their structural and chemical characteristics (Eller & Holzer, 2018).

Antifungal and Antibacterial Activity : Hassan (2013) synthesized various pyrazoline and pyrazole derivatives, investigating their antimicrobial activity. This research is significant in exploring the potential pharmaceutical applications of these compounds (Hassan, 2013).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-16-6-7-17-12(13(16)18)8-11(15-17)9-2-4-10(14)5-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZPIRMSPLSREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

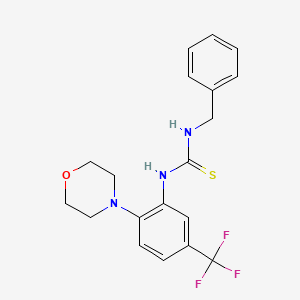

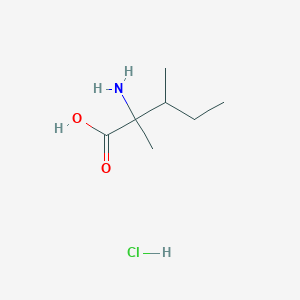

![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)

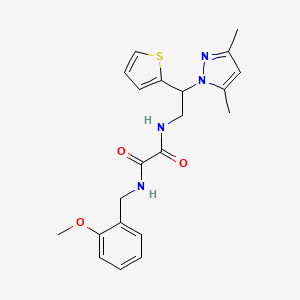

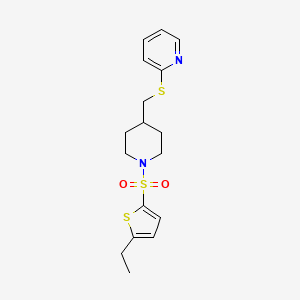

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2407200.png)

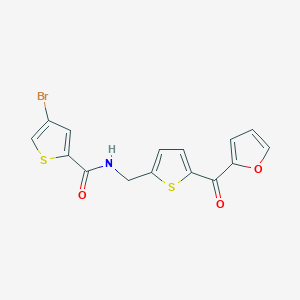

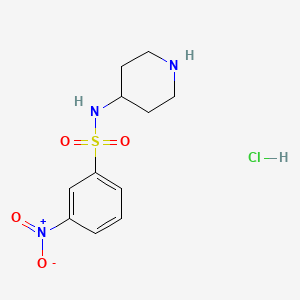

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2407213.png)